molecular formula C22H24FN3O B8537570 1H-Indole-3-carboxamide, 5-fluoro-2-methyl-N-(1-(phenylmethyl)-4-piperidinyl)- CAS No. 98621-78-4

1H-Indole-3-carboxamide, 5-fluoro-2-methyl-N-(1-(phenylmethyl)-4-piperidinyl)-

Cat. No.: B8537570
CAS No.: 98621-78-4
M. Wt: 365.4 g/mol
InChI Key: UWFAELOKLGEPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole-3-carboxamide, 5-fluoro-2-methyl-N-(1-(phenylmethyl)-4-piperidinyl)- is a useful research compound. Its molecular formula is C22H24FN3O and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-3-carboxamide, 5-fluoro-2-methyl-N-(1-(phenylmethyl)-4-piperidinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carboxamide, 5-fluoro-2-methyl-N-(1-(phenylmethyl)-4-piperidinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

98621-78-4

Molecular Formula

C22H24FN3O

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-methyl-1H-indole-3-carboxamide

InChI

InChI=1S/C22H24FN3O/c1-15-21(19-13-17(23)7-8-20(19)24-15)22(27)25-18-9-11-26(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18,24H,9-12,14H2,1H3,(H,25,27)

InChI Key

UWFAELOKLGEPCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)C(=O)NC3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 16 g of 5-fluoro-2-methylindole-3-carboxylic acid in 260 ml of tetrahydrofuran were added 16 g of 4-amino-1-benzylpiperidine and 19 g of dicyclohexylcarbodiimide, and the whole mixture was refluxed under heating for 3 hours. After cooling, the precipitated dicyclohexylurea was filtered off and the extract was concentrated. A mixture of the residue in 70 ml of tetrahydrofuran was stirred at room temperature and the insoluble dicyclohexylurea was filtered off. The filtrate was concentrated and the resulting residue was crystallized with hexane. The resultant crystals were filtered with suction and recrystallized from ethyl acetate to give 22.5 g of N-(1-benzyl-4-piperidyl)-5-fluoro-2-methylindole-3-carboxamide, melting at 166°-169° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One

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